molecular formula C16H15N3O3S2 B6496743 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide CAS No. 955821-66-6

4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B6496743
CAS No.: 955821-66-6
M. Wt: 361.4 g/mol
InChI Key: GHEBUDKNIOSGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position and a 1,3-thiazol-2-yl moiety bearing a (methylsulfanyl)methyl group at its 4-position.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-23-8-11-9-24-16(17-11)18-15(22)10-2-4-12(5-3-10)19-13(20)6-7-14(19)21/h2-5,9H,6-8H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEBUDKNIOSGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a pyrrolidine moiety and a thiazole group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, compounds with similar structures have been shown to inhibit various bacterial strains effectively. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that our compound may exhibit similar antimicrobial properties due to its structural similarity .

Anti-inflammatory Effects

Compounds containing the benzamide and thiazole moieties have been studied for their anti-inflammatory effects. The activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a common pathway through which these compounds exert their anti-inflammatory effects. In vitro studies have shown that certain thiazole derivatives enhance NF-κB activity in response to inflammatory stimuli, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer properties of compounds similar to this compound have been explored extensively. A study highlighted that certain benzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and apoptotic pathways . The compound's ability to interact with cellular targets involved in cancer progression makes it a candidate for further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its interaction with biological targets:

Functional Group Effect on Activity
BenzamideEnhances binding affinity to target proteins
ThiazoleContributes to antimicrobial and anticancer activity
DioxopyrrolidineMay enhance solubility and bioavailability

Case Studies

  • Antimicrobial Study : A recent study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position on the thiazole ring significantly improved antimicrobial potency .
  • Inflammation Model : In an in vitro model using lipopolysaccharide-stimulated macrophages, a structurally related compound enhanced NF-κB activation after 12 hours, indicating prolonged anti-inflammatory effects .
  • Cancer Cell Line Testing : Compounds similar to our target were tested against multiple cancer cell lines (e.g., MCF-7 and HeLa). The results showed significant cytotoxicity with IC50 values below 10 µM for some derivatives, suggesting that modifications could lead to potent anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related benzamide derivatives, focusing on substituent effects and reported biological activities.

Table 1: Structural Comparison

Compound Name Key Substituents Biological/Functional Notes References
Target Compound : 4-(2,5-Dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide - 2,5-Dioxopyrrolidin-1-yl (cyclic imide)
- 4-[(Methylsulfanyl)methyl]-1,3-thiazol-2-yl
No direct activity data; inferred lipophilicity and hydrogen-bonding capacity N/A
MPPB : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide - 2,5-Dimethylpyrrole
- 2,5-Dioxopyrrolidin-1-yl
Enhances monoclonal antibody production in CHO cells; suppresses cell growth, increases ATP levels
4-Methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide - Methoxy
- 4-(Pyrrolidinylsulfonyl)phenyl-thiazole
No activity data; sulfonyl group may enhance solubility or target affinity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide - 4-Methylphenyl-thiazole
- 2-Phenoxy
Reported as a plant growth modulator (129% activity vs. control)
2-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide - Methylsulfanyl
- Pyridinyl-thiazole
Structural analog with sulfur-based substituents; no direct activity data

Key Research Findings from Analogous Compounds

MPPB (): At 0.32–0.64 mM, MPPB increased cell-specific productivity of monoclonal antibodies by 2.2-fold in CHO cells while suppressing cell growth . The 2,5-dimethylpyrrole moiety was identified as the active pharmacophore, contributing to elevated intracellular ATP levels and glucose uptake . Structural simplification (e.g., removing the dioxopyrrolidine) reduced activity, highlighting the importance of the full scaffold .

Thiazole-Containing Benzamides () :

  • Thiazole rings with aryl or sulfonyl substituents (e.g., 4-methylphenyl or pyrrolidinylsulfonyl) are associated with bioactivity in growth modulation or solubility enhancement .
  • Methylsulfanyl groups (as in ) may improve membrane permeability due to their moderate lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.